5-Carbethoxy-2-thiouracil
Overview
Description
5-Carbethoxy-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Copper Complex Formation : 5-Carbethoxy-2-thiouracil (5-CTU) is used to synthesize copper complexes. These complexes, both dinuclear and mononuclear, exhibit potential biological applications, particularly in cancer research (Kumar & Suman, 2020).
- Structural Analysis : The crystal and molecular structures of 5-CTU derivatives have been determined, providing insights into their chemical properties and potential interactions (Tiekink, 2001).
Biological and Antitumor Activities
- In Vitro Cytotoxicity : Copper complexes derived from 5-CTU demonstrate significant cytotoxicity against certain cancer cell lines, suggesting their potential as antitumor agents (Papazoglou et al., 2014).
- Antimicrobial and Antiviral Activities : Derivatives of 5-CTU are known to exhibit antimicrobial and antiviral properties. Some S-substituted 2-thiouracils, related to 5-CTU, have shown potent activity against HIV-1 types (Botsi & Tsolomitis, 2007).
Chemical Reactivity and Synthesis
- Alkylation and Nucleophilic Reactions : Studies on the reactivity of 5-CTU with various reagents under different conditions have been conducted to explore its chemical behavior (Hassan et al., 2003).
Pharmacokinetics and Disposition
- PF-06282999 - A Thiouracil Derivative : Research on PF-06282999, a derivative of thiouracil, which includes 5-CTU as a category, has been conducted to understand its pharmacokinetics and potential application in treating cardiovascular diseases (Dong et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Research on 5-Carbethoxy-2-thiouracil and its derivatives is ongoing, with a focus on their potential anti-bacterial and anti-tumor applications . Some of the metal complexes of 2-thiouracil and its derivatives are being studied for their use in the treatment of tuberculosis, arthritis, and various types of cancer .
Properties
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSHLBWRUOCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191435 | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38026-46-9 | |
Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38026-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 38026-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-thiouracil-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-carbethoxy-2-thiouracil synthesized?
A2: An efficient synthesis route involves a one-step acid-mediated cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEMM) and thioureas. [] This method offers advantages in terms of yield and simplicity compared to multi-step procedures. Alternatively, a two-step process can be employed under milder reaction conditions, first yielding thioureidomethylenemalonates, which can then be cyclized to form the desired this compound. []
Q2: What types of chemical reactions can this compound undergo?
A3: this compound displays interesting reactivity towards alkylating agents and nucleophiles. Under phase-transfer catalysis (PTC) conditions, it can undergo either S-monoalkylation or simultaneous S- and N-dialkylation depending on the specific alkylating agent and reaction conditions. [] Additionally, it can participate in nucleophilic addition reactions. For example, reactions with methylmagnesium iodide, hydroxylamine, and hydrazine have been reported, allowing for further structural modifications. []
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: Various spectroscopic methods have been employed to characterize this compound and its derivatives. These include:
- Electronic spectroscopy (UV-Vis): Helps determine the electronic transitions within the molecule and can be influenced by solvent polarity and pH. [] This can be particularly relevant for understanding the compound's behavior in different biological environments.
Q4: What is the significance of the 2-thiouracil moiety in medicinal chemistry?
A4: The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Derivatives of 2-thiouracil have garnered significant interest for their potential as:
- Antiviral agents: Certain S-substituted 2-thiouracils exhibit potent reverse transcriptase inhibiting activity, making them promising candidates for anti-HIV drug development. []
- Anti-leishmanial agents: Several 5,6-substituted 2-thiouracils have shown encouraging activity against Leishmania parasites. The S-C(=N-)N structural unit present in these compounds is thought to contribute to their anti-leishmanial and immunostimulatory properties. []
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